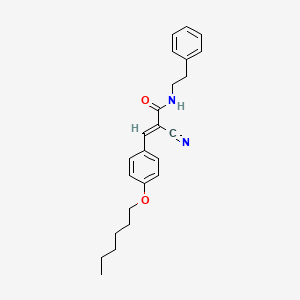
(E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide, also known as HPPH, is a small molecule compound that belongs to the family of cyanostilbenes. It has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival (Sun et al., 2017). This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer (Wang et al., 2016).
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis (Sun et al., 2017). This compound has also been found to inhibit the production of pro-inflammatory cytokines in macrophages (Wang et al., 2016). In addition, this compound has been found to inhibit the growth of Candida albicans by disrupting the cell membrane (Zhang et al., 2014).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide in lab experiments is that it has been extensively studied for its anticancer properties, making it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in cancer therapy. Another direction is to investigate its potential use in combination with other anticancer drugs, which may enhance its efficacy. Additionally, further research is needed to investigate its potential use in other diseases, such as inflammatory and fungal diseases.
Conclusion
In conclusion, this compound is a small molecule compound that exhibits a range of biological activities, including anticancer, anti-inflammatory, and antifungal properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. This compound has been extensively studied for its anticancer properties, making it a promising candidate for further research. However, its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide involves the reaction of 4-hexoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form 4-hexoxyphenyl-3-cyanoacrylic acid. This intermediate is then reacted with 2-phenylethylamine in the presence of acetic acid and triethylamine to form this compound. The overall yield of this synthesis method is around 50% (Zhao et al., 2009).
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells (Sun et al., 2017). This compound has also been shown to inhibit tumor growth in animal models of breast cancer (Liu et al., 2016). In addition, this compound has been found to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines in macrophages (Wang et al., 2016). This compound has also been studied for its antifungal properties, as it has been found to inhibit the growth of Candida albicans (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-4-8-17-28-23-13-11-21(12-14-23)18-22(19-25)24(27)26-16-15-20-9-6-5-7-10-20/h5-7,9-14,18H,2-4,8,15-17H2,1H3,(H,26,27)/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHBTIPKVGMTR-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

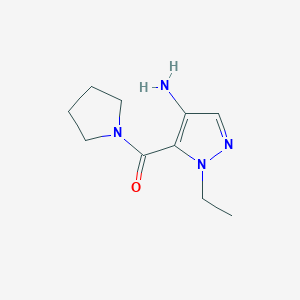
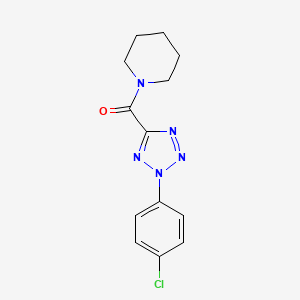
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)
![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)
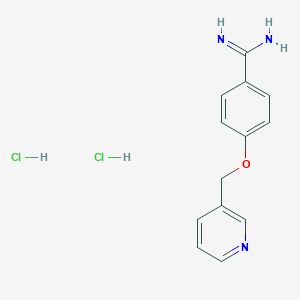
![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)
![N-(2,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3010433.png)
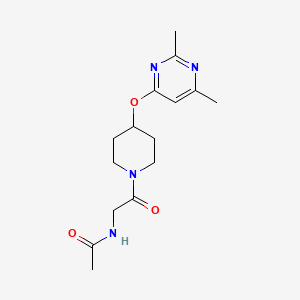
![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)
![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

